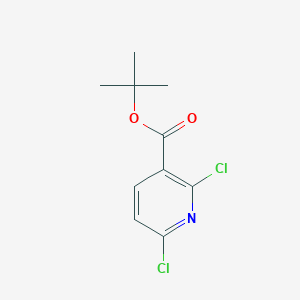![molecular formula C8H8BrClS B1528641 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene CAS No. 3983-71-9](/img/structure/B1528641.png)
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene consists of a benzene ring with a chlorine atom and a 2-bromoethylsulfanyl group attached to it . The molecular weight of this compound is 251.57 g/mol.Physical And Chemical Properties Analysis
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Functionalization
The chemical compound "1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene" serves as a versatile intermediate in organic synthesis, enabling the creation of highly functionalized sulfones. These sulfones are synthesized through reactions with various electrophiles (such as aldehydes, ketones, nitriles, and alkynes) in the presence of zinc metal, yielding compounds that can be further reacted with a range of nucleophiles. This process facilitates the synthesis of compounds with diverse functionalities, showcasing the compound's utility in synthetic chemistry (Auvray, Knochel, & Normant, 1985).
Catalytic Applications
In catalysis, the compound has shown potential in facilitating sulfenylation reactions under molecular oxygen, demonstrating its utility in the direct synthesis of sulfanylindoles and sulfanylnaphthols. For example, the reaction of indoles with thiols in the presence of catalytic amounts of vanadium oxyacetylacetonate and molecular oxygen leads to the formation of 3-sulfanylindoles. This catalytic system is also applicable to 2-naphthols, yielding 1-sulfanyl-2-naphthols, highlighting the compound's role in catalyzing the addition of sulfur-containing groups to aromatic compounds (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJEDAVQAUFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



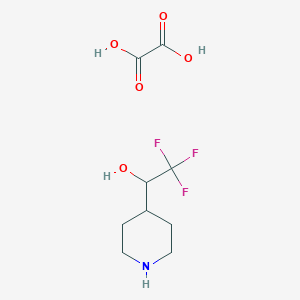
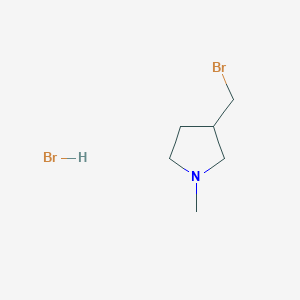
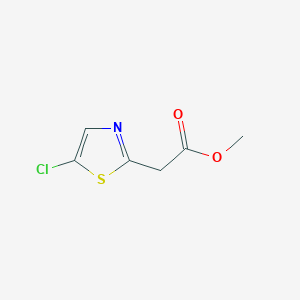
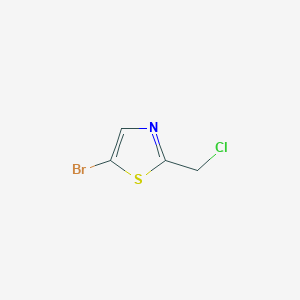
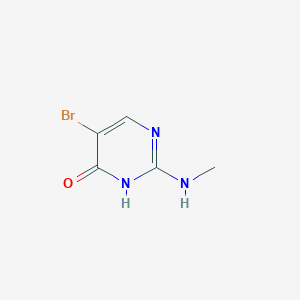
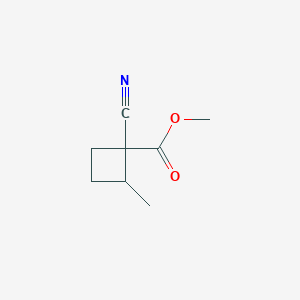
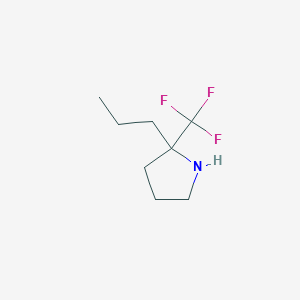
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
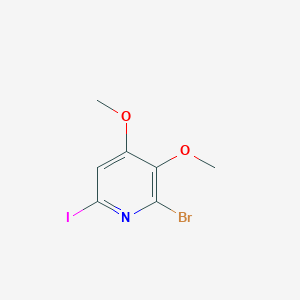
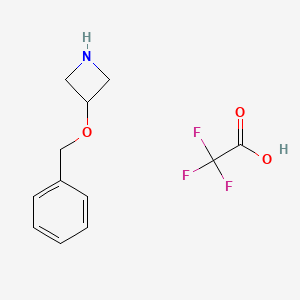
![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)
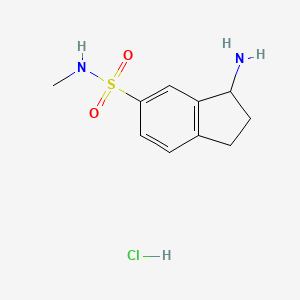
![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)
